

Application Notes & Protocols: Utilizing LM-4108 in Gastric Cancer Research Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction to LM-4108

LM-4108 (Cafelkibart) is a novel, Fc-optimized humanized monoclonal antibody designed to target the C-C chemokine receptor 8 (CCR8). In the context of oncology, **LM-4108** is being investigated as an immunotherapeutic agent. Clinical studies have demonstrated its potential in treating advanced solid tumors, including gastric cancer, particularly in patients who have developed resistance to anti-PD-1 therapies.[1][2][3] The primary mechanism of action for **LM-4108** is the selective depletion of tumor-infiltrating regulatory T cells (Tregs), which are highly immunosuppressive and represent a significant barrier to effective anti-tumor immunity.[2][3]

Rationale for Targeting CCR8 in Gastric Cancer

The tumor microenvironment (TME) in gastric cancer is often infiltrated by various immune cells, including Tregs, which suppress the function of cytotoxic T lymphocytes (CTLs) that are essential for killing cancer cells.

Selective Expression: CCR8 is highly and selectively expressed on tumor-infiltrating Tregs
compared to Tregs in peripheral blood or other healthy tissues.[4][5][6] This specificity allows
for targeted depletion within the tumor, potentially minimizing systemic autoimmune side
effects.[5][7]

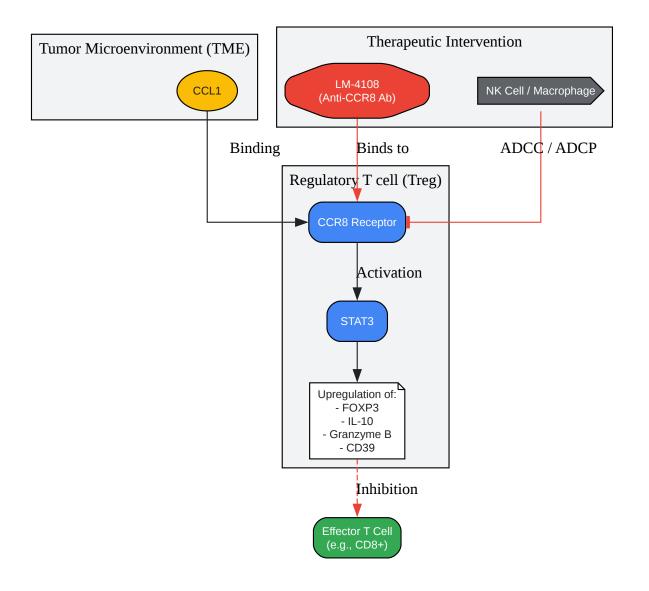


- Prognostic Significance: Upregulated expression of CCR8 in gastric cancer tissues has been associated with tumor grade, nodal metastasis, and poorer overall survival, highlighting its role as a negative prognostic biomarker.[8]
- Mechanism of Immunosuppression: The interaction of CCR8 with its ligand, CCL1, within the TME can potentiate the suppressive function of Tregs.[9] Anti-CCR8 antibodies like LM-4108 are engineered with an optimized Fc region to induce potent antibody-dependent cell-mediated cytotoxicity (ADCC) and/or antibody-dependent cellular phagocytosis (ADCP), leading to the elimination of these immunosuppressive cells.[4][5][10] By depleting CCR8+Tregs, LM-4108 aims to remove this immunosuppressive shield, thereby enhancing the antitumor activity of effector T cells.[4][6]

Key Signaling Pathway: CCR8-Mediated Treg Function

The CCL1-CCR8 signaling axis is crucial for the function and potentiation of tumor-infiltrating Tregs. While therapeutic antibodies like **LM-4108** focus on depletion rather than signaling blockade, understanding the pathway provides context for the target's biological role.





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Figure 1. CCR8 signaling enhances Treg suppressive function, which is targeted for depletion by **LM-4108**.

Preclinical Evaluation Data

While specific preclinical data for **LM-4108** in gastric cancer models is not publicly available, the following tables summarize representative findings for other anti-CCR8 antibodies in



various syngeneic tumor models, which provide a basis for expected activity.

Table 1: In Vivo Monotherapy Efficacy of Anti-CCR8

Antibodies in Syngeneic Mouse Models

Tumor Model	Mouse Strain	Treatment	Key Outcome	Reference
MC38 (Colon)	C57BL/6	Anti-hCCR8 Ab	~30% Tumor Growth Inhibition (TGI)	[11]
Hepa1-6 (Liver)	C57BL/6 (hCCR8 HuGEMM)	Anti-hCCR8 Ab	~50% Tumor Growth Inhibition (TGI)	[11]
CT26 (Colon)	BALB/c	Anti-mCCR8 Ab	Eradication of established tumors	[6]
EO771 (Breast)	C57BL/6	Anti-mCCR8 Ab	Significant tumor growth delay	[12]

Table 2: In Vivo Combination Therapy Efficacy of Anti-

CCR8 Antibodies

Tumor Model	Mouse Strain	Treatment	Key Outcome	Reference
MC38 (Colon)	C57BL/6	Anti-mCCR8 Ab + Anti-PD-1	Synergistic anti- tumor immunity	[5]
EO771 (Breast)	C57BL/6	Anti-mCCR8 Ab + Anti-PD-L1	Enhanced tumor growth inhibition vs. single agents	[12]
Human-CCR8 KI Mouse	N/A	S-531011 + Anti- mPD-1	Stronger suppression of tumor growth than anti-PD-1 alone	[4]



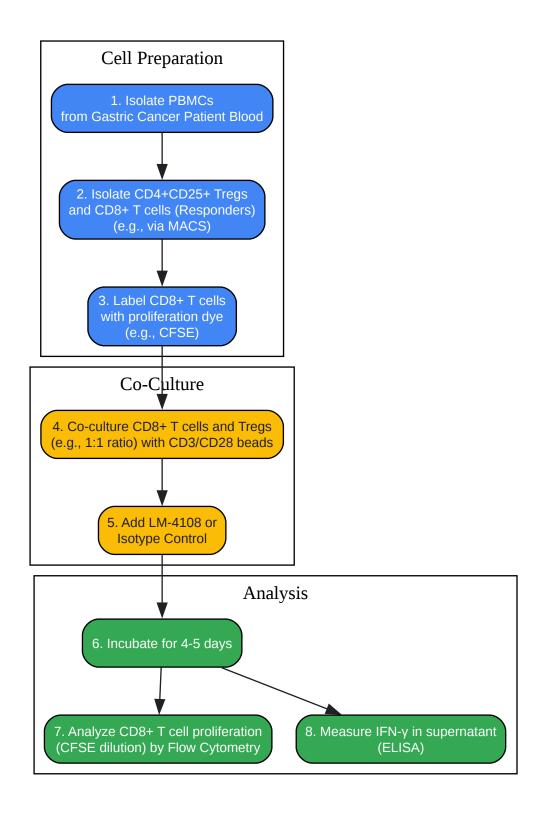
Experimental Protocols

The following protocols are representative methodologies for evaluating an anti-CCR8 antibody like **LM-4108** in gastric cancer research models.

Protocol 1: In Vitro Treg Suppression Assay

This assay assesses the ability of an anti-CCR8 antibody to reverse the immunosuppressive function of Tregs on effector T cells.





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Figure 2. Workflow for assessing the functional impact of **LM-4108** on Treg-mediated suppression.



Methodology:

· Cell Isolation:

- Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of gastric cancer patients using Ficoll-Paque density gradient centrifugation.[13]
- Isolate CD4+CD25+ Tregs and CD8+ responder T cells from the PBMC fraction using magnetic-activated cell sorting (MACS) kits.[13]

· Cell Labeling:

 Label the CD8+ responder T cells with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE), according to the manufacturer's instructions.

· Co-culture Setup:

- Plate the CFSE-labeled CD8+ T cells at a density of 5 x 10⁴ cells/well in a 96-well U-bottom plate.
- Add the isolated Tregs at various ratios (e.g., 1:1, 1:2, 1:4; Responder:Treg).
- Add a polyclonal stimulus, such as anti-CD3/CD28 beads, to induce T cell proliferation.

Treatment:

- Add LM-4108 or an isotype control antibody to the designated wells at a final concentration of 10-20 μg/mL.
- Incubation and Analysis:
 - Incubate the plate for 4-5 days at 37°C, 5% CO2.[13]
 - Harvest cells and analyze the CFSE dilution in the CD8+ T cell population via flow cytometry. A decrease in CFSE intensity indicates cell proliferation.

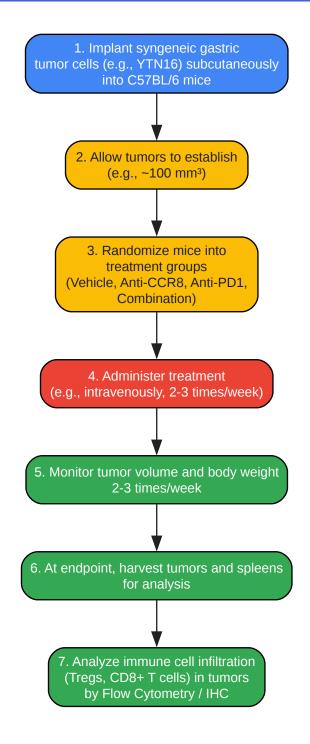


- Collect supernatant before harvesting to measure cytokine levels (e.g., IFN-γ) by ELISA as an indicator of CD8+ T cell effector function.[8]
- Expected Outcome: Wells treated with LM-4108 should show increased CD8+ T cell proliferation (greater CFSE dilution) and higher IFN-y levels compared to isotype control, indicating a reversal of Treg suppression.[8]

Protocol 2: In Vivo Efficacy in a Syngeneic Mouse Model

This protocol describes how to test the anti-tumor efficacy of an anti-CCR8 antibody in an immunocompetent mouse model. Since **LM-4108** is a humanized antibody, a surrogate antimouse CCR8 antibody or a humanized CCR8 knock-in mouse model would be required.





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Figure 3. Experimental workflow for evaluating anti-CCR8 antibody efficacy in a syngeneic mouse model.

Methodology:

Animal Model and Cell Line:



- Use an immunocompetent mouse strain, such as C57BL/6.
- Select a syngeneic murine gastric cancer cell line (e.g., YTN16).
- Alternatively, use a humanized CCR8 knock-in mouse (CCR8 HuGEMM) to test the human-specific LM-4108 directly.[11]
- Tumor Implantation:
 - Subcutaneously inject 1 x 10⁶ tumor cells in 100 μL of PBS into the flank of each mouse.
- Treatment Schedule:
 - When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (n=8-10 per group):
 - Group 1: Vehicle control (PBS or isotype control antibody).
 - Group 2: Anti-CCR8 antibody (e.g., 10 mg/kg, intravenously, twice weekly).[11][12]
 - Group 3: Anti-PD-1 antibody (as a comparator or combination partner).
 - Group 4: Anti-CCR8 antibody + Anti-PD-1 antibody.
- Monitoring:
 - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume
 (Volume = 0.5 x Length x Width²).
 - Monitor body weight and overall animal health.
- Endpoint and Analysis:
 - Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study.
 - Harvest tumors and spleens.



- Prepare single-cell suspensions from tumors and analyze by flow cytometry for the frequency and absolute numbers of CD4+FoxP3+ Tregs, CD8+ T cells, and other immune populations.
- Perform immunohistochemistry (IHC) on tumor sections to visualize immune cell infiltration.
- Expected Outcome: The anti-CCR8 antibody groups should exhibit significant tumor growth inhibition compared to the control group.[5][6] This should correlate with a marked reduction in intratumoral Tregs and an increased ratio of CD8+ T cells to Tregs.[14] The combination with anti-PD-1 is expected to show synergistic or additive effects.[4][5]

Conclusion

LM-4108 represents a promising therapeutic strategy for gastric cancer by targeting and depleting immunosuppressive CCR8+ Tregs within the tumor microenvironment. The protocols and data presented here provide a framework for researchers to investigate the preclinical efficacy and mechanism of action of **LM-4108** and similar anti-CCR8 antibodies. Such studies are critical for optimizing combination therapies and identifying biomarkers to guide clinical development.

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